4-ヒドロキシ-3-ニトロフェニル酢酸

概要

説明

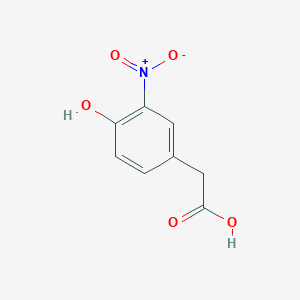

4-ヒドロキシ-3-ニトロフェニル酢酸は、分子式がC₈H₇NO₅、分子量が197.1449 g/molの有機化合物です . これは、3-ニトロ-4-ヒドロキシフェニル酢酸、ベンゼン酢酸、4-ヒドロキシ-3-ニトロ-などの他の名前でも知られています . この化合物は、ベンゼン環にヒドロキシル基とニトロ基の両方が存在することを特徴とし、ニトロフェノール誘導体です .

2. 製法

4-ヒドロキシ-3-ニトロフェニル酢酸の合成は、通常、4-ヒドロキシフェニル酢酸のニトロ化を伴います。 反応条件には、濃硝酸と硫酸をニトロ化剤として使用するものがよくあります . このプロセスは、ベンゼン環の目的の位置での選択的ニトロ化を確実に行うために、温度と反応時間を注意深く制御する必要があります . 工業生産方法には、同様の合成ルートが使用される場合がありますが、収率と純度を高めるために最適化された反応条件でより大規模に行われます .

科学的研究の応用

4-ヒドロキシ-3-ニトロフェニル酢酸は、科学研究においていくつかの用途があります。

作用機序

4-ヒドロキシ-3-ニトロフェニル酢酸の作用機序は、特定の分子標的および経路との相互作用に関与しています。 たとえば、氷核形成活性を高める役割は、氷の形成を促進する細菌タンパク質との相互作用によるものと考えられています . この化合物の他の用途における効果は、その化学反応性と、標的分子との特定の相互作用を形成する能力によって媒介されます .

6. 類似の化合物との比較

4-ヒドロキシ-3-ニトロフェニル酢酸は、次のなどの他のニトロフェノール誘導体と比較することができます。

- 2-ヒドロキシ-3-ニトロフェニル酢酸

- 3-ヒドロキシ-4-ニトロフェニル酢酸

- 4-ヒドロキシ-2-ニトロフェニル酢酸

これらの化合物は、類似の構造的特徴を共有していますが、ベンゼン環上のニトロ基とヒドロキシル基の位置が異なります . 4-ヒドロキシ-3-ニトロフェニル酢酸におけるこれらの基の独特の位置は、独特の化学的性質と反応性を付与し、特定の用途に適しています .

準備方法

The synthesis of 4-Hydroxy-3-nitrophenylacetic acid typically involves nitration of 4-hydroxyphenylacetic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yield and purity .

化学反応の分析

4-ヒドロキシ-3-ニトロフェニル酢酸は、次のものを含むさまざまな種類の化学反応を起こします。

酸化: ヒドロキシル基は、特定の条件下で対応するキノンを形成するために酸化することができます。

還元: ニトロ基は、触媒の存在下で水素ガスや金属水素化物などの還元剤を用いてアミノ基に還元することができます。

これらの反応で使用される一般的な試薬には、硝酸、硫酸、水素ガス、金属水素化物などがあります . 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

類似化合物との比較

4-Hydroxy-3-nitrophenylacetic acid can be compared with other nitrophenol derivatives such as:

- 2-Hydroxy-3-nitrophenylacetic acid

- 3-Hydroxy-4-nitrophenylacetic acid

- 4-Hydroxy-2-nitrophenylacetic acid

These compounds share similar structural features but differ in the position of the nitro and hydroxyl groups on the benzene ring . The unique positioning of these groups in 4-Hydroxy-3-nitrophenylacetic acid imparts distinct chemical properties and reactivity, making it suitable for specific applications .

生物活性

4-Hydroxy-3-nitrophenylacetic acid (4-HNPA) is a compound that has attracted attention due to its diverse biological activities, particularly in the fields of microbiology and immunology. This article provides a comprehensive overview of the biological activity of 4-HNPA, supported by research findings, case studies, and data tables.

4-HNPA is a nitrophenolic compound characterized by the presence of both hydroxyl and nitro functional groups. Its chemical structure contributes to its biological properties, including its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H9N2O4 |

| Molecular Weight | 195.18 g/mol |

| Solubility | Slightly soluble in water |

| pKa | 6.60 |

Antibacterial Activity

Research has demonstrated that 4-HNPA exhibits significant antibacterial properties. A study isolated 4-HNPA from a methanol extract of yellow mustard seeds, showing effectiveness against various bacterial strains including Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus.

- Mechanism of Action : The antibacterial activity is attributed to the structural features of 4-HNPA, particularly the hydroxyl and nitro groups, which are essential for its interaction with bacterial cells .

Table: Antibacterial Efficacy of 4-HNPA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Salmonella enteritidis | 30 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

Ice Nucleation Activity

Another notable biological activity of 4-HNPA is its role in enhancing ice nucleation. A study involving Xanthomonas campestris showed that cultivation in the presence of 1 ppm of 4-HNPA significantly increased the expression of ice-nucleation-active proteins and their corresponding mRNA . This suggests potential applications in agriculture, particularly in frost protection.

Immunological Effects

4-HNPA has also been studied for its immunological effects. In experiments with mice, it was found that administration of 4-HNPA conjugated to carriers enhanced antibody responses. The compound was shown to stimulate B cell activation and proliferation, indicating its potential as an adjuvant in vaccine formulations .

Case Study: Immunization Response

A study investigated the effects of 4-HNPA on immune responses in mice:

- Method : Mice were administered NP-Ficoll (a conjugate of 4-HNPA) and subsequently analyzed for antibody production.

- Findings : Mice receiving the conjugate exhibited significantly higher levels of IgG compared to controls, highlighting the role of 4-HNPA in modulating immune responses.

Antioxidant Potential

While primarily recognized for its antibacterial and immunological activities, preliminary studies suggest that 4-HNPA may also possess antioxidant properties. It is a metabolite of nitrotyrosine, which has been implicated in oxidative stress pathways . Further research is required to elucidate these effects and their implications for health.

特性

IUPAC Name |

2-(4-hydroxy-3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHBHOSRLDPIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10463-20-4 | |

| Record name | 4-Hydroxy-3-nitrophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10463-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-3-nitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。